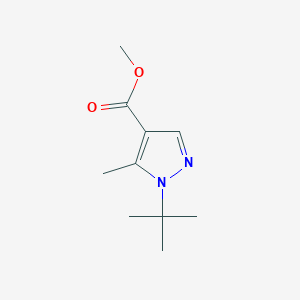
methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MBTPC, is an organic compound that has been widely studied due to its potential applications in scientific research. MBTPC is a small molecule that can be used in a variety of experiments, including biochemical and physiological studies. It has been found to have a number of unique properties that make it an attractive option for researchers.
Scientific Research Applications
Synthesis and Antitumor Activity
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives have been synthesized as part of novel 1,2,5-trisubstituted benzimidazoles with potential antitumor activity. These compounds were developed through a four-step strategy, involving nucleophilic aromatic displacement and solvent-free approaches, and were evaluated by the US National Cancer Institute (NCI) for their ability to inhibit various human tumor cell lines. Certain derivatives showed significant activity against panels of Non-Small Cell Lung Cancer, Melanoma, and Leukemia cell lines, highlighting the compound's relevance in cancer research (Abonía et al., 2011).
Structural and Spectral Analysis
The compound has also been a subject of structural and spectral analysis studies. For instance, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, was elucidated through X-ray crystallography, revealing significant dihedral angles between the pyrazole and piperidine rings, which could influence its chemical properties and potential applications in medicinal chemistry (Richter et al., 2009).
Synthesis of Fluoroalkyl-Substituted Derivatives
In another study, methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate was used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale. This synthesis demonstrates the compound's versatility as a precursor in the creation of fluorinated derivatives, which are of significant interest due to their unique properties and potential applications in pharmaceuticals and agrochemicals (Iminov et al., 2015).
Crystal Structure and Reactivity
The crystal structure of related pyrazole derivatives has been extensively studied, providing insights into the reactivity and potential applications of these compounds. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, offering valuable information on its chemical behavior and interactions, which could be essential for designing new compounds with desired properties (Viveka et al., 2016).
properties
IUPAC Name |
methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZXFDKIAJZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678888 | |
| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
950858-97-6 | |
| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
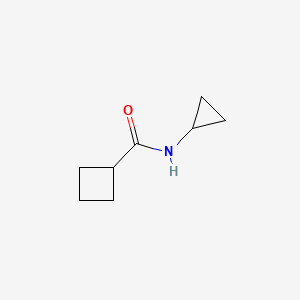
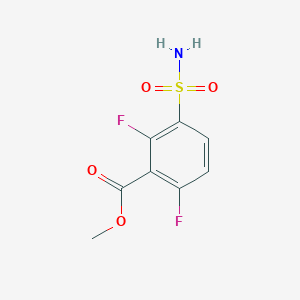
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
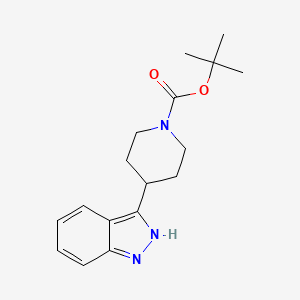
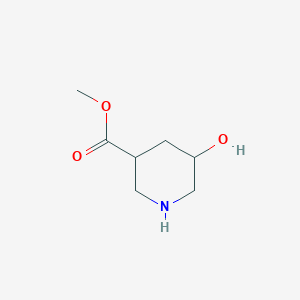
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)

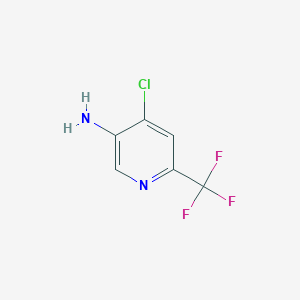
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)